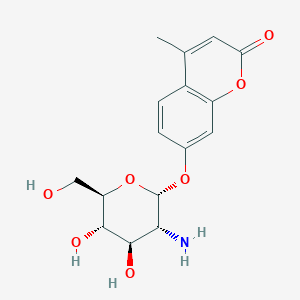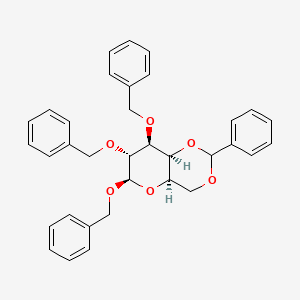
cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid is a fluorogenic substrate used in biochemical assays. It is particularly significant in the study of lysosomal storage diseases, such as Hurler syndrome, where it serves as a substrate to measure the activity of enzymes like iduronate-2-sulfatase.
Mécanisme D'action
Target of Action
The primary targets of 4-Methylumbelliferyl alpha-L-idopyranosiduronic acid cyclohexylammonium salt are the enzymes α-L-Iduronidase and iduronate-2-sulfatase . These enzymes play a crucial role in the degradation of glycosaminoglycans, complex carbohydrates that are critical for the structural integrity and function of tissues and organs .
Mode of Action
The compound acts as a fluorogenic substrate for its target enzymes . The mechanism of action involves the hydrolysis of the glycosidic bond between the iduronic acid and the 4-methylumbelliferyl group by the enzyme under investigation . As a result, the 4-methylumbelliferyl group is liberated .
Biochemical Pathways
The liberated 4-methylumbelliferyl group, when excited by light of a specific wavelength, fluoresces . This fluorescence can be quantified to determine the enzyme’s activity . This process is part of the broader biochemical pathway of carbohydrate metabolism, specifically the degradation of glycosaminoglycans .
Result of Action
The enzymatic action of 4-Methylumbelliferyl alpha-L-idopyranosiduronic acid cyclohexylammonium salt results in the liberation of the 4-methylumbelliferyl group . This group fluoresces when excited by light of a specific wavelength . The fluorescence can be quantified to determine the activity of the target enzymes .
Analyse Biochimique
Biochemical Properties
This compound serves as a substrate for specific enzymes, particularly those involved in carbohydrate metabolism. The nature of these interactions is based on its ability to be recognized and processed by these enzymes, leading to the release of a fluorescent product that can be easily detected and quantified.
Cellular Effects
The effects of 4-Methylumbelliferyl alpha-L-idopyranosiduronic acid cyclohexylammonium salt on cells are primarily related to its role as a substrate for enzymes involved in carbohydrate metabolism. By serving as a substrate, it influences cell function by participating in metabolic reactions and potentially impacting cell signaling pathways and gene expression.
Molecular Mechanism
At the molecular level, 4-Methylumbelliferyl alpha-L-idopyranosiduronic acid cyclohexylammonium salt exerts its effects through its interactions with enzymes such as iduronate-2-sulfatase. This enzyme recognizes and processes the compound, leading to changes in gene expression and enzyme activity.
Metabolic Pathways
4-Methylumbelliferyl alpha-L-idopyranosiduronic acid cyclohexylammonium salt is involved in the metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as iduronate-2-sulfatase, which plays a role in the degradation of glycosaminoglycans.
Méthodes De Préparation
The synthesis of cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid involves multiple steps. The starting material, 4-methylumbelliferone, undergoes glycosylation with alpha-L-idopyranosiduronic acid. The reaction is typically carried out in the presence of a suitable catalyst and solvent under controlled temperature and pH conditions. The final product is then purified and converted into its cyclohexylammonium salt form .
Analyse Des Réactions Chimiques
cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid primarily undergoes hydrolysis reactions. In the presence of specific enzymes like alpha-L-iduronidase, the glycosidic bond between the iduronic acid and the 4-methylumbelliferyl group is cleaved, releasing the 4-methylumbelliferyl group, which fluoresces under specific light wavelengths . This reaction is crucial for detecting enzyme deficiencies in lysosomal storage diseases.
Applications De Recherche Scientifique
This compound is extensively used in scientific research, particularly in the fields of biochemistry and medicine. It serves as a diagnostic tool for lysosomal storage diseases by measuring the activity of enzymes like iduronate-2-sulfatase and alpha-L-iduronidase. Additionally, it is used in the study of glycosaminoglycan degradation and the identification of enzyme deficiencies .
Comparaison Avec Des Composés Similaires
Similar compounds include 4-Methylumbelliferyl alpha-L-idopyranosiduronic acid sodium salt and 4-Methylumbelliferyl alpha-L-idopyranosiduronic acid 2-sulphate disodium salt. These compounds also serve as fluorogenic substrates for enzyme assays but differ in their specific applications and the enzymes they target. For example, the sodium salt variant is used in assays for alpha-L-iduronidase and iduronate-2-sulfatase, while the 2-sulphate disodium salt is used for iduronate-2-sulfatase assays .
By understanding the unique properties and applications of cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid, researchers can better diagnose and study lysosomal storage diseases, contributing to advancements in medical science and biochemistry.
Propriétés
Numéro CAS |
66895-33-8 |
|---|---|
Formule moléculaire |
C22H29NO9 |
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
cyclohexanamine;3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H16O9.C6H13N/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;7-6-4-2-1-3-5-6/h2-5,11-14,16,18-20H,1H3,(H,21,22);6H,1-5,7H2 |
Clé InChI |
GTQICDDVIGZFCZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O.C1CCC(CC1)N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O.C1CCC(CC1)N |
Synonymes |
4-Methylumbelliferyl α-L-Iduronic Acid Cyclohexylammonium Salt; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B1139996.png)



![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B1140002.png)





![[(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-6-fluoro-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B1140012.png)



